
Fmoc-L-Aph(D-Hor)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Aph(D-Hor)-OH is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used in peptide synthesis to protect the amino group of amino acids. This compound is specifically designed for use in solid-phase peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Aph(D-Hor)-OH typically involves the protection of the amino group of L-Aph (L-α-amino-β-phenylpropionic acid) with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the production of high-quality Fmoc-protected amino acids suitable for pharmaceutical and research applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic ring of the Fmoc group.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using piperidine, which is a common deprotection reagent in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Substitution: Piperidine in dimethylformamide (DMF) is commonly used for the deprotection of the Fmoc group.
Major Products Formed:
Oxidation: Oxidized derivatives of the Fmoc group.
Reduction: Reduced derivatives, though less common.
Substitution: The primary product is the deprotected amino acid, L-Aph(D-Hor)-OH.
Aplicaciones Científicas De Investigación
Fmoc-L-Aph(D-Hor)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and peptidomimetics.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.
Industry: Used in the production of bioactive peptides and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism of action of Fmoc-L-Aph(D-Hor)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the peptide chain assembly, the Fmoc group is removed using piperidine, allowing the free amino group to participate in further reactions or modifications.
Comparación Con Compuestos Similares
Fmoc-L-Ala-OH: Fmoc-protected alanine.
Fmoc-L-Val-OH: Fmoc-protected valine.
Fmoc-L-Leu-OH: Fmoc-protected leucine.
Comparison:
Uniqueness: Fmoc-L-Aph(D-Hor)-OH contains a phenylpropionic acid moiety, which imparts unique steric and electronic properties compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements.
Applications: While all Fmoc-protected amino acids are used in peptide synthesis, this compound is preferred for peptides that require enhanced stability and specific interactions due to its aromatic side chain.
Propiedades
IUPAC Name |
(2S)-3-[4-[[(4R)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O7/c34-25-14-23(31-28(38)33-25)26(35)30-17-11-9-16(10-12-17)13-24(27(36)37)32-29(39)40-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-24H,13-15H2,(H,30,35)(H,32,39)(H,36,37)(H2,31,33,34,38)/t23-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZSMQUWFLKJFB-RPWUZVMVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)NC1=O)C(=O)NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2504147-08-2 |
Source


|
| Record name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((R)-2,6-dioxohexahydropyrimidine-4-carboxamido)phenyl)propanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS6P7QN86C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

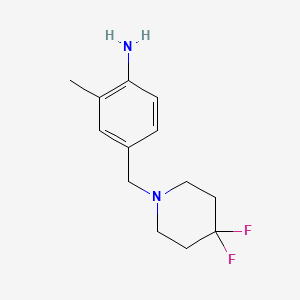

![tert-butyl N-{3-methyl-8-azabicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B8122057.png)
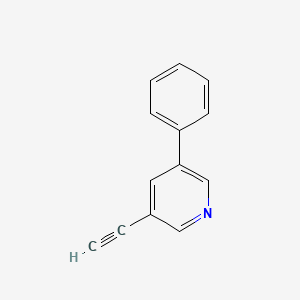
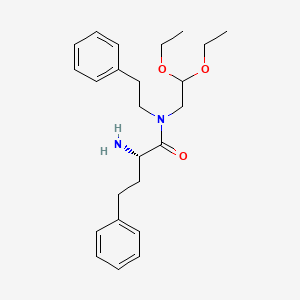
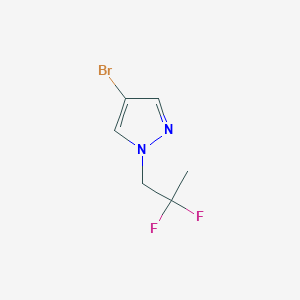

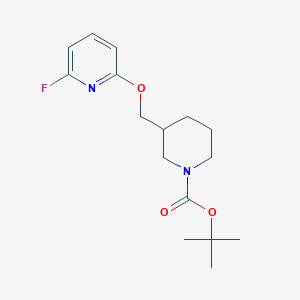
![N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B8122088.png)
![Methyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8122095.png)

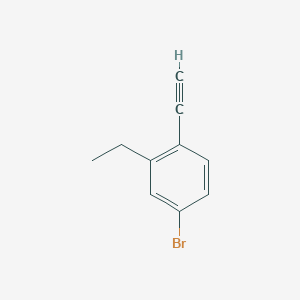
![N2-{5-chloro-1-[(3R,4R)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-4-yl}-N4-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine](/img/structure/B8122114.png)
